
2-Fluoro-4-pentyloxybenzoic acid
Overview
Description
2-Fluoro-4-pentyloxybenzoic acid (FPBA) is a chemical compound that belongs to the class of benzoic acid derivatives. It is a widely studied compound due to its potential applications in the field of medicinal chemistry. FPBA has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Scientific Research Applications
Fluorometric Assays
- A novel fluorometric method evaluates hydroxyl radical prevention capacity using fluorescein as the probe. This approach is significant for understanding the radical scavenging potential of compounds like 2-Fluoro-4-pentyloxybenzoic acid, emphasizing its potential in antioxidant research (Ou et al., 2002).
Environmental and Biochemical Transformations
- Research on the anaerobic transformation of phenol to benzoate via para-carboxylation, using fluorinated analogues, provides insights into environmental biodegradation processes. This is crucial for understanding the environmental fate of fluorinated compounds like this compound (Genthner et al., 1989).
Metal-Organic Frameworks
- The use of 2-fluorobenzoic acid as a modulator in the synthesis of rare-earth metal-organic frameworks (MOFs) underscores its utility in material science, particularly in creating innovative materials with unique properties (Vizuet et al., 2021).
Biodegradation Studies
- The biodegradation of fluorobenzoates by specific bacterial strains, such as Sphingomonas sp., offers valuable insights into microbial remediation techniques. This is relevant for environmental clean-up and waste management strategies involving fluorinated compounds (Boersma et al., 2004).
Plant Disease Resistance
- Research on the structure-activity relationship of salicylates and related compounds in inducing plant defenses against pathogens points towards potential agricultural applications. This includes developing new plant protection agents using fluorinated compounds like this compound (Silverman et al., 2005).
Photochemical Studies
- Studies on the photochemical degradation of hazardous water contaminants, including fluorinated compounds, highlight the potential of this compound in environmental chemistry, particularly in water treatment and pollutant degradation (Gmurek et al., 2015).
Fluorescent Probes
- The development of fluorescent probes for sensing pH and metal cations using fluorinated compounds demonstrates the application of this compound in analytical chemistry and sensor technology (Tanaka et al., 2001).
Antitumor Properties
- Research on novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally related to this compound, provides insights into the development of new cancer treatments (Bradshaw et al., 2002).
Properties
IUPAC Name |
2-fluoro-4-pentoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-3-4-7-16-9-5-6-10(12(14)15)11(13)8-9/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWVTRAEBOSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379171 | |
| Record name | 2-Fluoro-4-pentyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203067-01-0 | |
| Record name | 2-Fluoro-4-(pentyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203067-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-pentyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




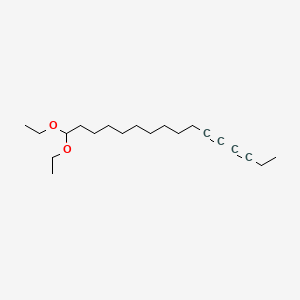
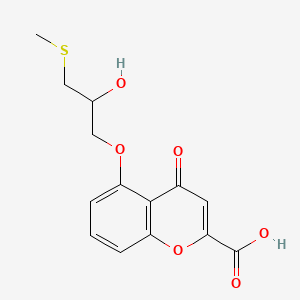
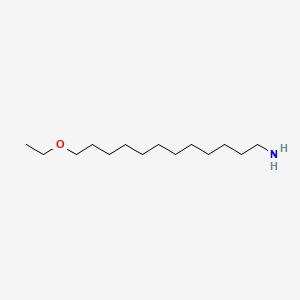
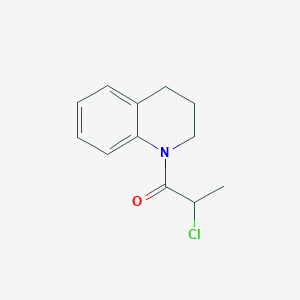

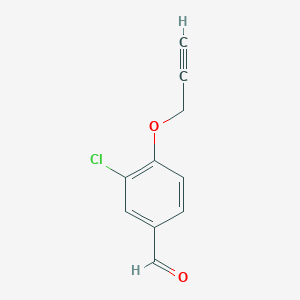


![6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B1622246.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B1622250.png)

